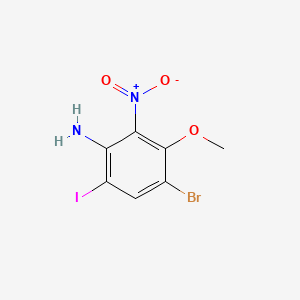
4-Bromo-6-iodo-3-methoxy-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-iodo-3-methoxy-2-nitroaniline is an organic compound with a complex structure, characterized by the presence of bromine, iodine, methoxy, nitro, and aniline functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iodo-3-methoxy-2-nitroaniline typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to begin with a methoxy-substituted aniline, followed by nitration to introduce the nitro group. Subsequent halogenation steps introduce the bromine and iodine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are likely to be applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-iodo-3-methoxy-2-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for the oxidation of methoxy groups.
Major Products Formed
Substitution: Products with different functional groups replacing the halogens.
Reduction: Formation of 4-Bromo-6-iodo-3-methoxy-2-aminoaniline.
Oxidation: Formation of compounds with carbonyl groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-iodo-3-methoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-nitroaniline: Lacks the bromine and iodine substituents but shares the methoxy and nitro groups.
4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-3-nitroaniline: Lacks the iodine and methoxy groups but shares the bromine and nitro groups.
Uniqueness
4-Bromo-6-iodo-3-methoxy-2-nitroaniline is unique due to the presence of both bromine and iodine atoms on the aromatic ring, along with the methoxy and nitro groups
Propiedades
Fórmula molecular |
C7H6BrIN2O3 |
|---|---|
Peso molecular |
372.94 g/mol |
Nombre IUPAC |
4-bromo-6-iodo-3-methoxy-2-nitroaniline |
InChI |
InChI=1S/C7H6BrIN2O3/c1-14-7-3(8)2-4(9)5(10)6(7)11(12)13/h2H,10H2,1H3 |
Clave InChI |
SDNHFQNBEYZLHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1Br)I)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


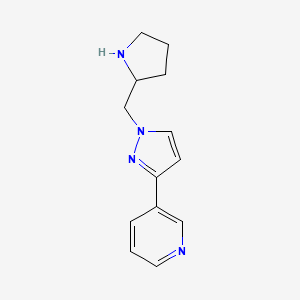
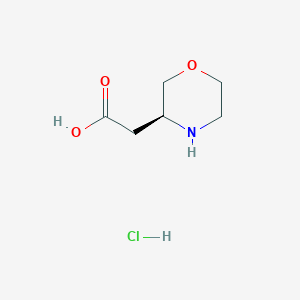

![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
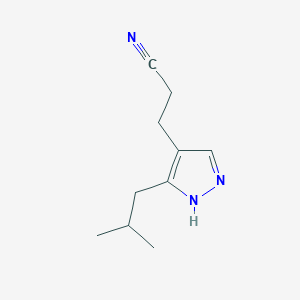


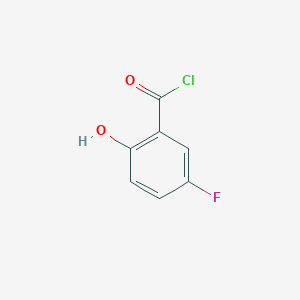
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
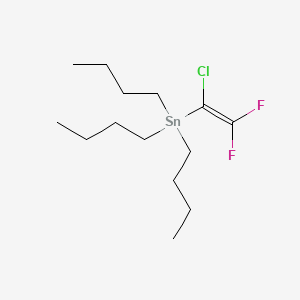
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)


